molecular formula C6H3BrClN3 B15248148 2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine

Katalognummer: B15248148
Molekulargewicht: 232.46 g/mol
InChI-Schlüssel: DPDKOPKRODNMHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science due to their unique structural properties .

Vorbereitungsmethoden

The synthesis of 2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 3-amino-5-bromo-1H-pyrazole with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Analyse Chemischer Reaktionen

2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds due to its potential biological activities.

    Material Science: The compound is used in the development of fluorescent materials and sensors due to its unique photophysical properties.

    Biological Research: It is used in the study of enzyme inhibitors and other biological targets.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C6H3BrClN3

Molekulargewicht

232.46 g/mol

IUPAC-Name

2-bromo-6-chloropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C6H3BrClN3/c7-5-1-6-9-2-4(8)3-11(6)10-5/h1-3H

InChI-Schlüssel

DPDKOPKRODNMHB-UHFFFAOYSA-N

Kanonische SMILES

C1=C2N=CC(=CN2N=C1Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.